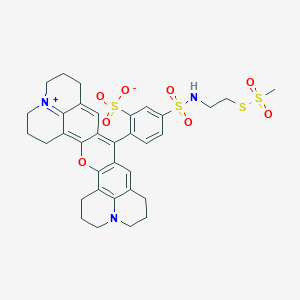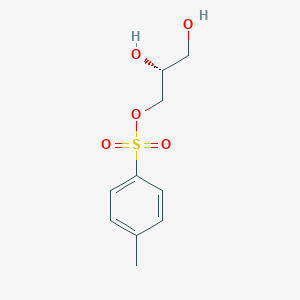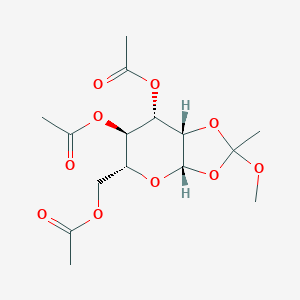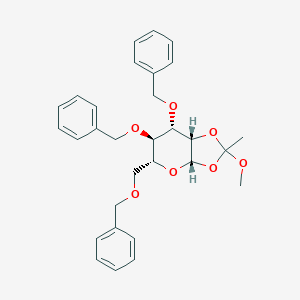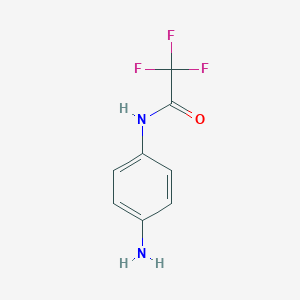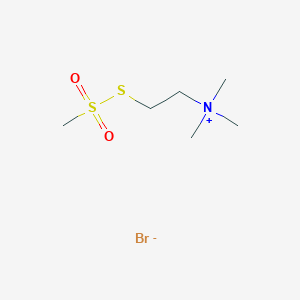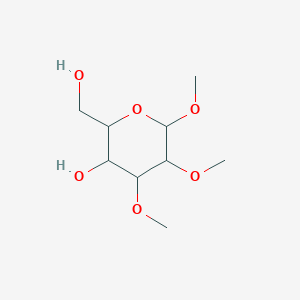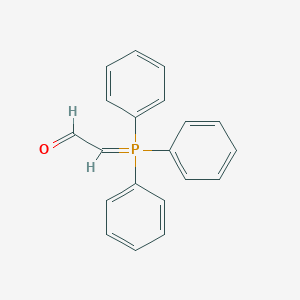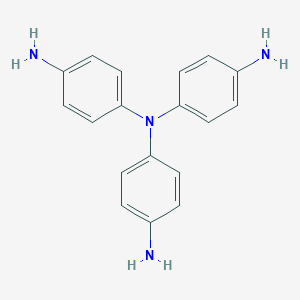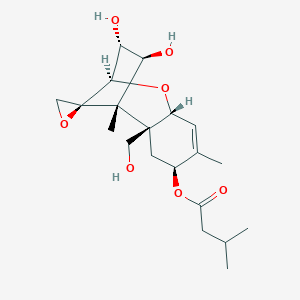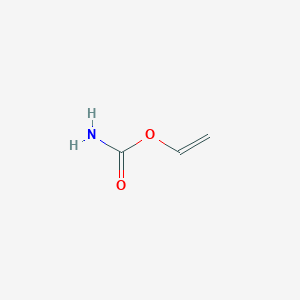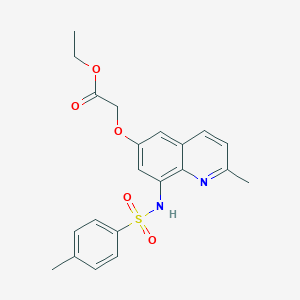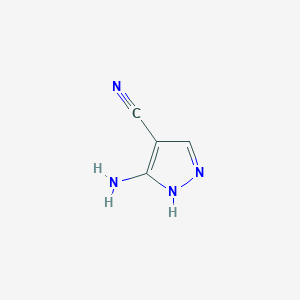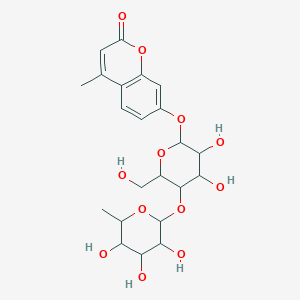
Fuc1-alpha-4Gal1-b-4-MU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "Fuc1-alpha-4Gal1-b-4-MU" involves complex organic reactions to establish the specific glycosidic linkage between fucose and galactose units. Techniques such as selective glycosylation, protection and deprotection of functional groups, and purification processes are critical in obtaining the desired compound with high purity and yield. Literature on similar compounds emphasizes the importance of optimizing reaction conditions to achieve selective linkage formation and minimize by-products (Aceña, Sorochinsky, & Soloshonok, 2014).
Molecular Structure Analysis
The molecular structure of "Fuc1-alpha-4Gal1-b-4-MU" is characterized by its specific glycosidic bond and the spatial arrangement of its sugar units. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography provide detailed information about the stereochemistry and conformation of the molecule. Understanding the molecular structure is essential for predicting the reactivity and interaction of the compound with biological molecules (Bansil & Turner, 2006).
Chemical Reactions and Properties
"Fuc1-alpha-4Gal1-b-4-MU" can participate in various chemical reactions, including hydrolysis, esterification, and complex formation with proteins. Its chemical properties, such as solubility, stability, and reactivity, are influenced by the glycosidic linkage and the functional groups present on the sugar units. These properties are crucial for its potential use in studying enzyme-substrate interactions and developing inhibitors for glycosidases (Desimoni, Faita, & Quadrelli, 2018).
Physical Properties Analysis
The physical properties of "Fuc1-alpha-4Gal1-b-4-MU," such as melting point, optical rotation, and crystallinity, are significant for its characterization and application. These properties help in understanding the compound's behavior under different conditions and its suitability for use in experimental setups. The analysis of physical properties is essential for the formulation of compounds for biological assays and material science applications (Kypr, Kejnovská, Renčiuk, & Vorlíčková, 2009).
Chemical Properties Analysis
The chemical properties of "Fuc1-alpha-4Gal1-b-4-MU," including acidity, basicity, and reactivity towards other chemical entities, play a vital role in its biological activity. These properties determine how the compound interacts with enzymes, receptors, and other molecules in biological systems. Understanding these interactions is crucial for the development of therapeutic agents and diagnostic tools (Giampaoli, Conta, Calvani, & Miccheli, 2020).
Applications De Recherche Scientifique
Molecular Cloning and Tissue-specific Expression
Fuc1-alpha-4Gal1-b-4-MU, or related oligosaccharides, have been studied for their roles in selectin-dependent leukocyte adhesion and events during murine embryogenesis. A study characterized a murine α1-3FT that can efficiently fucosylate related trisaccharides, suggesting roles in selectin ligand synthesis and potential additional functions in epithelia (Gersten et al., 1995).
Plant Fucosyltransferases
Research has identified plant fucosyltransferases that can efficiently fucosylate related structures. For example, a study on Arabidopsis thaliana genome identified enzymes involved in N-glycosylation and potentially in Lewis(a) formation on N-linked glycans (Bakker et al., 2001).
Application in Functional Glycomics
Fuc1-alpha-4Gal1-b-4-MU related structures have been applied in functional glycomics. A study demonstrated the use of engineered 1,2-α-l-fucosynthase to introduce H-antigen structures into various glycoconjugates, broadening the feasibility of novel synthesis techniques in functional glycomics (Sugiyama et al., 2017).
Glycosphingolipid Antigen Research
Research on glycosphingolipid antigens, such as those defined by monoclonal antibodies like MBr1, involves structures related to Fuc1-alpha-4Gal1-b-4-MU. These antigens have been studied in normal and neoplastic epithelial cells, providing insights into their biological functions and potential clinical applications (Bremer et al., 1984).
Probiotic Adaptation to Gastrointestinal Conditions
In probiotics, genes encoding enzymes related to Fuc1-alpha-4Gal1-b-4-MU have been studied. For example, Lactobacillus rhamnosus GG carries genes for fucosyltransferases and related enzymes, involved in adaptation to gastrointestinal conditions by utilizing fucosyl-α1,3-N-acetylglucosamine (Becerra et al., 2015).
Propriétés
IUPAC Name |
7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)17(27)20(13(7-23)33-22)34-21-18(28)16(26)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16+,17+,18-,19+,20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKRUHKRXFCMAA-UGFGAIGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fuc1-alpha-4Gal1-b-4-MU | |
CAS RN |
383160-15-4 |
Source


|
| Record name | 7-[[4-O-(6-Deoxy-α-L-galactopyranosyl)-β-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383160-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

